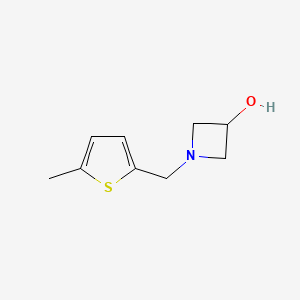

(1-Amino-4-phenylpyrrolidin-3-yl)methanol

Overview

Description

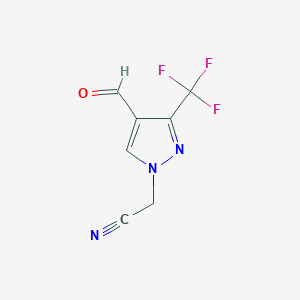

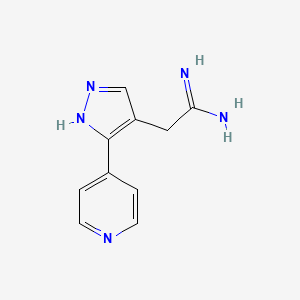

“(1-Amino-4-phenylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and an amino group (NH2), both of which can contribute to its reactivity and potential biological activity.

Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This ring structure, along with the attached phenyl and amino groups, could influence the compound’s three-dimensional shape, reactivity, and interactions with biological targets.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the phenyl group could undergo electrophilic aromatic substitution, and the pyrrolidine ring could be involved in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups (like the amino group) could make it soluble in polar solvents .Scientific Research Applications

Synthesis Techniques and Catalytic Applications

The synthesis of compounds structurally related to (1-Amino-4-phenylpyrrolidin-3-yl)methanol, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared via a stereoselective intramolecular Heck reaction. This method represents an efficient way to construct molecules incorporating the aryl group, using cyclic aryl sulfonamides as both N-protecting groups and aryl donors (Evans, 2007).

Additionally, the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand showcases the potential of utilizing similar compounds in catalytic applications. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under various conditions, including in water or neat, with low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Molecular Docking and Antibacterial Activity Studies

Molecular docking studies have been conducted on compounds structurally similar to this compound to understand their antibacterial activity. Novel compounds synthesized and characterized have shown significant interaction potentials with bacterial targets, suggesting a possible application in the development of antibacterial agents (Shahana & Yardily, 2020).

Lipid Dynamics and Membrane Studies

Research into the dynamics of lipid bilayers has utilized methanol, a compound related to this compound by functional group. Studies show that methanol can significantly influence lipid dynamics, such as increasing the rates of lipid transfer and flip-flop kinetics in biomembranes. This has implications for understanding the structure-function relationship in bilayer compositions and the potential effects of solvents in biomembrane studies (Nguyen et al., 2019).

Synthesis of Chiral and Enantiopure Compounds

Enantioselective synthesis using chiral catalysts derived from this compound or related structures has been explored for the asymmetric addition of organozinc reagents to aldehydes. This approach has achieved high enantioselectivity, demonstrating the utility of these compounds in the synthesis of chiral intermediates for pharmaceutical applications (Wang et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1-amino-4-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-13-6-10(8-14)11(7-13)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWWODPUOMAIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

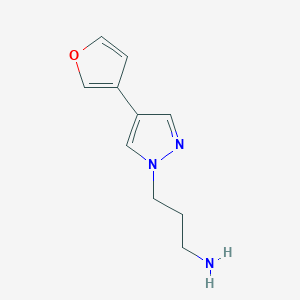

![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)